1,2-Dimethylpyridinium iodide

Description

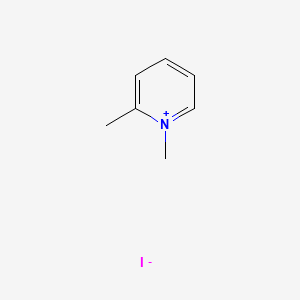

1,2-Dimethylpyridinium iodide (CAS: 872-73-1) is a quaternary ammonium salt with the molecular formula C₇H₁₀IN and a molecular weight of 235.07 g/mol . Its IUPAC name is 1-methyl-2-picolinium iodide, and it is structurally characterized by a pyridinium ring substituted with methyl groups at the 1- and 2-positions, paired with an iodide counterion. This compound is widely utilized in organic synthesis, particularly as a precursor for generating dihydropyridine derivatives via borohydride reduction . Its infrared (IR) spectral data, including key vibrational modes, have been comprehensively documented, aiding in analytical identification .

Properties

IUPAC Name |

1,2-dimethylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.HI/c1-7-5-3-4-6-8(7)2;/h3-6H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNULCUYNXDDQCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007401 | |

| Record name | 1,2-Dimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-73-1 | |

| Record name | Pyridinium, 1,2-dimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Picolinium, 1-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylpyridinium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1,2-Dimethylpyridinium iodide can be synthesized through the reaction of 1,2-dimethylpyridine with hydroiodic acid under alkaline conditions . The reaction typically involves heating the mixture to facilitate the formation of the iodide salt. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Cycloaddition Reactions via Pyridinium Ylides

1,2-Dimethylpyridinium iodide can undergo deprotonation under basic conditions to form pyridinium ylides, which participate in [3+2] cycloadditions with alkynes. This reactivity is critical for synthesizing indolizine derivatives.

Key Findings:

-

Ylide Formation : Deprotonation of the methyl group adjacent to the pyridinium nitrogen generates a resonance-stabilized ylide. Electron-donating substituents (e.g., methyl groups) reduce ylide stability compared to electron-withdrawing groups (e.g., CN, COCH₃), lowering reaction efficiency .

-

Reaction with Alkynes : The ylide reacts with alkynes to form indolizines. For example, in methanol with a catalytic base, cycloaddition yields substituted indolizines (e.g., 7-cyanoindolizine) .

Table 1: Substituent Effects on Cycloaddition Yields

Nucleophilic Substitution

The iodide counterion facilitates anion-exchange reactions, while the pyridinium cation can act as an electrophile in alkylation processes.

Reaction Pathways:

-

Anion Metathesis : Iodide can be replaced by other halides (e.g., Cl⁻, Br⁻) via metathesis with silver salts.

-

Methyl Transfer : The methyl group on the pyridinium nitrogen may transfer to nucleophiles (e.g., amines, thiols) under specific conditions, though steric hindrance from the adjacent methyl group limits efficiency.

Mechanistic Insights

-

Cycloaddition Mechanism :

-

Steric Effects : The 1,2-dimethyl configuration hinders ylide formation compared to monosubstituted analogs, necessitating harsher conditions .

Challenges and Limitations

Scientific Research Applications

1,2-Dimethylpyridinium iodide has several scientific research applications:

Catalysis: It is used as a catalyst in organic synthesis reactions.

Material Science:

Chemical Transformations: It is studied for its transformations under various conditions, providing insights into reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of 1,2-Dimethylpyridinium iodide involves its ability to undergo demethylation and recyclization in the presence of cyclic amines . This process can lead to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved include the interaction with nucleophiles and the subsequent chemical transformations .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-donating methyl groups at adjacent positions (e.g., 1,2-dimethyl) enhance the stability of the pyridinium ring, whereas distal substituents (e.g., 1,3,5-trimethyl) may alter charge distribution .

Derivatives with Functionalized Substituents

Pyridinium iodides with non-methyl substituents exhibit divergent properties:

Comparison with this compound :

- Reactivity : Electron-withdrawing groups (e.g., methoxycarbonyl) increase the electrophilicity of the pyridinium ring, accelerating reduction or nucleophilic attack compared to methyl-substituted analogs .

- Solubility : Polar substituents like methoxycarbonyl enhance water solubility, whereas methyl groups contribute to hydrophobicity .

Biological Activity

1,2-Dimethylpyridinium iodide (DMPI) is a quaternary ammonium compound that exhibits a range of biological activities. Its structure allows it to interact with biological membranes and proteins, leading to various pharmacological effects. This article reviews the biological activity of DMPI, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyridine ring substituted with two methyl groups and an iodide ion. The presence of the positively charged nitrogen atom contributes to its cationic nature, which is crucial for its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of DMPI can be attributed to several mechanisms:

- Membrane Disruption : As a cationic surfactant, DMPI can disrupt lipid bilayers, leading to increased permeability of cell membranes. This property is particularly relevant in its antimicrobial activity, where it can compromise the integrity of bacterial membranes .

- Protein Denaturation : DMPI has been shown to denature proteins by precipitating them through interactions with their charged residues. This mechanism is linked to its cytotoxic effects on various cell types .

- Histamine Release : Studies indicate that DMPI can influence histamine release from mast cells, potentially leading to inflammatory responses. The effect appears dose-dependent, highlighting the importance of concentration in determining its biological effects .

Toxicity Profile

The toxicity of DMPI has been evaluated in various studies:

- Acute Toxicity : Research indicates that DMPI exhibits significant acute toxicity in animal models. The LD50 values vary depending on the route of administration, with intraperitoneal (i.p.) and intravenous (i.v.) routes showing much lower LD50 values compared to oral administration .

- Chronic Effects : Chronic exposure to quaternary ammonium compounds like DMPI may lead to goiter and alterations in thyroid function due to iodine overload. This aspect underscores the need for careful dosing in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of DMPI:

- Antimicrobial Activity : A study demonstrated that DMPI exhibits potent antimicrobial effects against various gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial membranes was identified as a key mechanism .

- Neurotoxicity Studies : In neurotoxicological assessments, DMPI was found to induce transient paralysis in animal models, suggesting potential implications for neuromuscular function. This effect was reversible but raised concerns regarding its use in therapeutic contexts involving the nervous system .

- Cellular Assays : In cellular assays assessing cytotoxicity, DMPI showed significant cell death at concentrations above 10 μM in cultured human cells. The mechanism was attributed to membrane disruption and protein denaturation .

Data Table: Summary of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.